molecular formula C13H13N3O3S B2553844 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 931965-77-4

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2553844
CAS No.: 931965-77-4
M. Wt: 291.33
InChI Key: DYVXBCHORMZBKE-UHFFFAOYSA-N
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Description

4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidin-2-one ring, a 1,3,4-oxadiazol-2-yl group, and a 4-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carbon disulfide and aldehydes to form the oxadiazole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

Industry: The compound's unique properties make it valuable in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol

  • 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)aniline

Uniqueness: 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-18-10-4-2-9(3-5-10)16-7-8(6-11(16)17)12-14-15-13(20)19-12/h2-5,8H,6-7H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVXBCHORMZBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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